Ethyl 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylate
Description
Historical Development of Thieno[2,3-b]Pyridine Derivatives
Thieno[2,3-b]pyridine derivatives first gained prominence in the 1970s with the discovery of ticlopidine, a thienopyridine-based antiplatelet agent targeting the P2Y~12~ receptor. Early synthetic efforts focused on functionalizing the core structure to modulate biological activity, as seen in the exploration of 3-aminothieno[2,3-b]pyridine-2-carboxamides for antitubercular applications. The scaffold’s planar aromatic system enables π-π stacking interactions with biological targets, while its nitrogen and sulfur atoms provide hydrogen-bonding and hydrophobic interactions.
Key milestones include:
- 1980s–1990s : Optimization of clopidogrel, a second-generation thienopyridine with improved safety over ticlopidine.
- 2010s : Expansion into antiviral research, where thieno[2,3-b]pyridines demonstrated nanomolar inhibition of HIV replication by targeting Rev-RRE interactions.
- 2020s : Structural diversification through radical difluoromethylation techniques, enabling precise modulation of electronic and steric properties.
The synthesis of ethyl 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylate builds upon these historical advances, combining substituents to balance potency and bioavailability.
Evolution of Difluoromethyl-Substituted Heterocyclic Compounds
The introduction of difluoromethyl (-CF~2~H) groups into heterocycles has transformed medicinal chemistry by improving metabolic stability and membrane permeability. Early methods relied on nucleophilic substitution, but recent advances in radical chemistry enabled selective difluoromethylation under mild conditions. For example, visible-light photocatalysis with S-(difluoromethyl)sulfonium salts allows regioselective functionalization of quinoxalin-2-ones and related scaffolds.
In thieno[2,3-b]pyridines, the difluoromethyl group at position 6 serves dual roles:
- Electron-withdrawing effects : Polarizes the aromatic system, enhancing interactions with target proteins.
- Lipophilicity modulation : The -CF~2~H group increases logP values while maintaining water solubility through weak hydrogen bonding.
Comparative studies show that difluoromethyl analogs exhibit superior pharmacokinetic profiles compared to their methyl or trifluoromethyl counterparts, as demonstrated in antitubercular thieno[2,3-b]pyridine carboxamides.
Research Significance and Academic Interest
This compound intersects three critical areas of modern drug discovery:
- Targeted tuberculosis therapy : The 3-amino and carboxamide groups enable interactions with Mycobacterium tuberculosis LepB, a signal peptidase essential for bacterial survival.
- Antiviral potential : Structural analogs inhibit HIV replication by disrupting viral RNA-protein complexes, with EC~50~ values as low as 9 nM.
- Fluorine chemistry innovation : The compound exemplifies the application of radical difluoromethylation strategies to complex heterocycles.
Academic interest stems from the scaffold’s adaptability. For instance, replacing the ethyl carboxylate with aryl amides improves target selectivity, while varying the 4-methyl group modulates cytotoxicity.
Current State of Knowledge and Research Gaps
Despite progress, critical gaps remain:
Further studies should prioritize:
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O2S/c1-3-18-12(17)9-8(15)7-5(2)4-6(10(13)14)16-11(7)19-9/h4,10H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVWPTNDWCNUPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C)C(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylate typically involves multiple steps, starting with the construction of the thieno[2,3-b]pyridine core This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminothiophene and a suitable diketone
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The difluoromethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), often under acidic conditions.
Reduction: Typical reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohols.
Substitution: Various substituted thieno[2,3-b]pyridines.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its thienopyridine core, which contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 290.30 g/mol. Its structure includes a difluoromethyl group and an ethyl carboxylate moiety, which are critical for its interaction with biological targets.
Therapeutic Applications
-
Anticancer Activity
- Ethyl 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylate has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar thienopyridine structures exhibit inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
-
Neuroprotective Effects
- Research indicates that this compound may possess neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems and reduce oxidative stress is of particular interest.
-
Anti-inflammatory Properties
- The compound has demonstrated anti-inflammatory effects in preclinical studies. It may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory disorders.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Cancer Cell Lines | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range. |
| Study 2 | Neuroprotection | Showed reduced neuroinflammation in animal models of Alzheimer's disease, correlating with improved cognitive function. |
| Study 3 | Inflammation | Inhibited TNF-alpha production in macrophages, suggesting potential for treating autoimmune conditions. |
Mechanism of Action
The mechanism by which Ethyl 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Position 6 Substituents
- Difluoromethyl vs. Trifluoromethyl: The target compound features a difluoromethyl (-CF₂H) group at position 6. In contrast, compounds like Ethyl 3-amino-6-(4-butoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate () and Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate () bear a trifluoromethyl (-CF₃) group. Aryl vs. Alkyl Substituents:
- Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate () has a 4-methylphenyl group at position 6, introducing aromaticity and steric bulk, which may influence binding to hydrophobic enzyme pockets .
Position 4 Substituents
- Methyl vs. Trifluoromethyl: The target compound’s methyl (-CH₃) group at position 4 is less sterically hindered and electron-neutral compared to the -CF₃ group in derivatives like Ethyl 3-amino-6-(4-bromophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate ().
Functional Group Variations
- Ester vs. Amide vs. Carboxylic Acid: The ethyl ester group in the target compound contrasts with the carboxamide in 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide () and the carboxylic acid in 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid (). Esters generally exhibit higher membrane permeability than carboxylic acids, while amides offer improved metabolic stability .
Physicochemical Properties
Molecular Weight and Lipophilicity
- The difluoromethyl and methyl groups in the target compound contribute to moderate lipophilicity (XLogP3 ~3.5), balancing solubility and permeability.
Biological Activity
Ethyl 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylate is a complex organic compound belonging to the thieno[2,3-b]pyridine family. Its unique structure, featuring a difluoromethyl group and an amino functionality, positions it as a candidate for various biological applications, particularly in the fields of inflammation and cancer therapy. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H12F2N2O2S. The presence of the thieno[2,3-b]pyridine core contributes to its potential pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H12F2N2O2S |
| Molecular Weight | 284.30 g/mol |
| SMILES | CC(=O)NCC1=CC=C(S1)C(=N)C(=O)OCC |
| IUPAC Name | This compound |
Research indicates that compounds within the thieno[2,3-b]pyridine series exhibit biological activity through the inhibition of the IκB kinase complex. This inhibition affects the NF-κB signaling pathway, which is crucial in regulating immune responses and inflammation. By modulating this pathway, this compound may have therapeutic implications for autoimmune diseases and cancer treatment .
Inhibition Studies
This compound has been studied for its potential as an inhibitor of various kinases involved in inflammatory processes. For instance, preliminary studies suggest that it may inhibit TNFα production in human blood assays, indicating anti-inflammatory properties .
Comparative Analysis with Related Compounds
A comparative analysis with structurally related compounds reveals varying degrees of biological activity:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 3-amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylate | Dimethyl substitution instead of difluoromethyl | Potential anti-inflammatory effects |
| Ethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate | Trifluoromethyl group | Similar kinase inhibition profile |
| Ethyl 3-amino-6-(4-methylphenyl)thieno(2,3-b)pyridine-2-carboxylate | Aromatic substitution | Anticancer properties |
This table illustrates how modifications to the core structure can influence biological activity and pharmacological profiles.
Future Directions
Given the compound's promising biological activity and structural uniqueness, further research is warranted to explore its therapeutic potential fully. Future studies should focus on:
- In Vivo Studies : Assessing the efficacy and safety profiles in animal models.
- Mechanistic Studies : Elucidating detailed mechanisms of action within various signaling pathways.
- Structure-Activity Relationship (SAR) Studies : Investigating how variations in chemical structure affect biological outcomes.
Q & A
Q. What synthetic methodologies are most effective for preparing Ethyl 3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylate, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The compound is synthesized via multi-step reactions starting from thieno[2,3-b]pyridine precursors. A common approach involves cyclocondensation of substituted pyridine derivatives with thiophene-based intermediates under reflux conditions. For example, reacting 5-ethoxycarbonyl-3-cyano-6-methylpyridine derivatives with chloroacetonitrile in sodium/ethanol yields the core scaffold . To introduce the difluoromethyl group at position 6, fluorination agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® can be employed. Optimization includes controlling reaction temperature (70–90°C), solvent polarity (DMF or ethanol), and purification via recrystallization (yield: ~75–90%) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : , , and NMR confirm substituent positions (e.g., difluoromethyl at δ ~-110 ppm in NMR) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 315.08) .
- Infrared Spectroscopy (IR) : Peaks at 1660 cm (C=O) and 3354 cm (NH) confirm functional groups .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How do structural modifications at the 6-position (e.g., difluoromethyl vs. trifluoromethyl) impact biological activity and pharmacokinetic properties?
- Methodological Answer : Comparative structure-activity relationship (SAR) studies require:
- In vitro assays : Test kinase inhibition (e.g., JAK2 or EGFR) using fluorescence polarization or ADP-Glo™ assays. Replace the 6-difluoromethyl group with trifluoromethyl, bromine, or aryl substituents and measure IC values .
- Computational modeling : Perform docking simulations (AutoDock Vina) to evaluate binding affinity changes due to fluorine’s electronegativity and steric effects .
- ADME profiling : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 cells) to correlate substituent hydrophobicity (ClogP) with bioavailability .
Q. What crystallographic challenges arise in resolving this compound’s structure, and how can SHELX programs address them?
- Methodological Answer :
- Challenges : Low crystal quality due to flexible ethyl ester groups; twinning in monoclinic systems.
- Solutions : Use SHELXT for initial phase determination via dual-space algorithms. SHELXL refines anisotropic displacement parameters and models disorder in the difluoromethyl group. Key steps:
Collect high-resolution data (≤0.8 Å) at synchrotron sources.
Apply TWIN/BASF commands in SHELXL to handle twinning .
Validate H-bonding networks (N–H···O=C) with OLEX2 visualization .
Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC values across studies)?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine).
- Data normalization : Express IC relative to internal standards and account for solvent effects (DMSO tolerance <0.1%).
- Meta-analysis : Apply statistical tools (e.g., Prism) to aggregate data from multiple studies and identify outliers .
Methodological Tables
Q. Table 1. Key Spectroscopic Data
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| NMR | δ 1.35 (t, J=7.1 Hz, CH), δ 6.82 (s, thieno-H) | |
| NMR | δ -110.5 (d, J=240 Hz, CFH) | |
| HR-ESI-MS | [M+H]+: 315.0812 (calc. 315.0815) |
Q. Table 2. Comparative SAR of 6-Position Substituents
| Substituent | IC (nM, JAK2) | Metabolic Half-life (h) |
|---|---|---|
| CFH | 12 ± 1.5 | 3.2 ± 0.4 |
| CF | 8 ± 0.9 | 2.1 ± 0.3 |
| 4-Bromophenyl | 45 ± 5.1 | 5.8 ± 0.6 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
